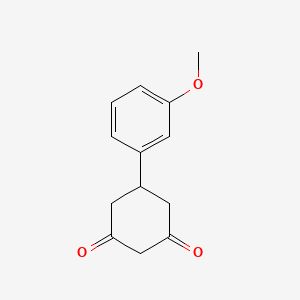

5-(3-Methoxyphenyl)cyclohexane-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-methoxyphenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-16-13-4-2-3-9(7-13)10-5-11(14)8-12(15)6-10/h2-4,7,10H,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUXWSRUHWNKNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CC(=O)CC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407014 | |

| Record name | 5-(3-methoxyphenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27462-91-5 | |

| Record name | 5-(3-methoxyphenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties and Potential Biological Activities of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(3-Methoxyphenyl)cyclohexane-1,3-dione is a derivative of cyclohexane-1,3-dione with a methoxy-substituted phenyl group at the 5-position. This modification is of interest in medicinal chemistry as it can influence the compound's solubility, reactivity, and biological interactions. Cyclohexane-1,3-dione and its derivatives are recognized as valuable scaffolds in the synthesis of a variety of biologically active molecules and are known to exhibit a range of therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial effects. This technical guide provides a comprehensive overview of the known chemical properties of this compound, along with detailed, representative experimental protocols for its synthesis and potential biological evaluation. While specific experimental data for this exact compound is limited in publicly available literature, this paper draws upon data from closely related analogues to provide a predictive and informative resource for researchers.

Chemical and Physical Properties

This compound can exist in both anhydrous and hydrated forms. The presence of water can affect its physical properties, such as its melting point and solubility.

| Property | Anhydrous Form (CAS: 27462-91-5)[1][2] | Hydrated Form (CAS: 1255717-24-8)[3] |

| Molecular Formula | C₁₃H₁₄O₃ | C₁₃H₁₆O₄ |

| Molecular Weight | 218.25 g/mol | 236.26 g/mol |

| Melting Point | 127-132 °C | Not available |

| Boiling Point | 391 °C at 760 mmHg | Not available |

| Density | 1.163 g/cm³ | Not available |

| Flash Point | 175.8 °C | Not applicable |

| pKa (Predicted) | 4.95 ± 0.20 | Not available |

| Appearance | Solid | Solid |

| Solubility | Soluble in various polar and nonpolar solvents | Enhanced solubility in polar solvents |

Computational Data (Hydrated Form)

| Property | Value |

| TPSA | 74.87 |

| LogP | 1.2762 |

| Hydrogen Acceptors | 3 |

| Hydrogen Donors | 0 |

| Rotatable Bonds | 2 |

Synthesis and Reactivity

The synthesis of this compound can be achieved through several synthetic routes, with the Michael addition being a common and effective method. The reactivity of this compound is largely dictated by the diketone functionality, which allows for various chemical transformations.

Representative Synthesis Protocol: Michael Addition

This protocol describes a plausible method for the synthesis of this compound via a Michael addition reaction, followed by cyclization.

Materials:

-

3-Methoxybenzaldehyde

-

Malonic acid

-

Piperidine

-

Dimethyl malonate

-

Sodium methoxide

-

Methanol

-

Hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Toluene

Procedure:

-

Preparation of 3-Methoxycinnamic Acid: In a round-bottom flask, a mixture of 3-methoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and piperidine (0.1 eq) in pyridine is heated at reflux for 4-6 hours. The reaction mixture is then cooled and poured into ice-cold hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and dried to yield 3-methoxycinnamic acid.

-

Esterification: The 3-methoxycinnamic acid is esterified by refluxing with methanol and a catalytic amount of sulfuric acid for 3-4 hours. The excess methanol is removed under reduced pressure, and the residue is extracted with diethyl ether. The organic layer is washed with sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to give the methyl ester of 3-methoxycinnamic acid.

-

Michael Addition and Cyclization: To a solution of sodium methoxide (2.2 eq) in methanol, dimethyl malonate (1.1 eq) is added, and the mixture is stirred for 30 minutes. The methyl 3-methoxycinnamate (1.0 eq) is then added, and the reaction mixture is refluxed for 8-10 hours.

-

Hydrolysis and Decarboxylation: The reaction mixture is cooled, and a solution of sodium hydroxide is added. The mixture is refluxed for another 4-6 hours to hydrolyze the esters. The methanol is removed under reduced pressure, and the aqueous solution is acidified with concentrated hydrochloric acid and heated to induce decarboxylation, yielding this compound.

-

Purification: The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.

Caption: A representative workflow for the synthesis of this compound.

Chemical Reactivity

-

Nucleophilic Addition: The carbonyl groups of the diketone are susceptible to nucleophilic attack, allowing for the formation of various derivatives such as imines and enamines upon reaction with amines.[3]

-

Condensation Reactions: The compound can undergo condensation reactions, which are useful for synthesizing more complex molecular architectures.[3]

-

Tautomerism: Like other β-diketones, this compound can exist in equilibrium with its enol form. This tautomerism is crucial for its reactivity and acidity.

Spectroscopic Data (Representative)

¹H NMR (Proton NMR) Spectral Data (Representative)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.2 - 6.8 | Multiplet | 4H | Aromatic protons (methoxyphenyl group) |

| ~ 5.5 | Singlet | 1H | Enolic proton |

| ~ 3.8 | Singlet | 3H | Methoxy group protons (-OCH₃) |

| ~ 2.7 - 2.2 | Multiplet | 7H | Cyclohexane ring protons |

¹³C NMR (Carbon-13 NMR) Spectral Data (Representative)

| Chemical Shift (δ) ppm | Assignment |

| ~ 190 - 200 | Carbonyl carbons (C=O) |

| ~ 160 | Aromatic carbon attached to -OCH₃ |

| ~ 110 - 140 | Other aromatic carbons |

| ~ 100 | Enolic carbon |

| ~ 55 | Methoxy carbon (-OCH₃) |

| ~ 30 - 50 | Cyclohexane ring carbons |

IR (Infrared) Spectroscopy Data (Representative)

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3000 - 2800 | C-H stretching (aliphatic and aromatic) |

| ~ 1700 - 1730 | C=O stretching (ketone) |

| ~ 1600 - 1650 | C=C stretching (enol and aromatic) |

| ~ 1250 | C-O stretching (aryl ether) |

Mass Spectrometry (MS) Data (Representative)

| m/z Value | Interpretation |

| 218 | Molecular ion peak [M]⁺ for the anhydrous form |

| 236 | Molecular ion peak [M]⁺ for the hydrated form |

| Various | Fragmentation patterns corresponding to the loss of CO, OCH₃, and parts of the cyclohexane ring. |

Potential Biological Activity and Experimental Protocols

Derivatives of cyclohexane-1,3-dione are known to possess a range of biological activities. Preliminary studies on related compounds suggest that this compound may exhibit anti-inflammatory and antioxidant properties.[3]

Anti-inflammatory Activity

The anti-inflammatory potential of this compound could be attributed to its ability to modulate inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes.

Representative Experimental Protocol: In Vitro COX Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 enzyme preparations

-

Arachidonic acid (substrate)

-

This compound

-

Non-steroidal anti-inflammatory drug (NSAID) as a positive control (e.g., indomethacin)

-

Assay buffer (e.g., Tris-HCl)

-

Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂) detection

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of test concentrations.

-

Enzyme Reaction: In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound or control. Incubate for a short period at 37 °C.

-

Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

-

Termination of Reaction: After a defined incubation period, stop the reaction by adding a suitable reagent (e.g., hydrochloric acid).

-

PGE₂ Measurement: Quantify the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Caption: A diagram illustrating the potential inhibitory effect on the COX pathway.

Antioxidant Activity

The antioxidant properties of phenolic and enolic compounds are well-documented. This compound, with its potential to exist in an enolic form, may act as a radical scavenger.

Representative Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging capacity of this compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

This compound

-

Ascorbic acid or Trolox as a positive control

-

96-well microplate reader

Procedure:

-

DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol.

-

Compound Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions.

-

Assay: In a 96-well plate, add the DPPH solution to each well containing different concentrations of the test compound or control.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of radical scavenging activity for each concentration. The scavenging activity is determined by the decrease in absorbance of the DPPH solution. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be calculated.

Conclusion

This compound is a compound with a chemical structure that suggests potential for further investigation in medicinal chemistry and drug development. Its synthesis is achievable through established organic chemistry reactions, and its diketone functionality provides a handle for the creation of diverse derivatives. While specific experimental data on its biological activity is currently scarce in the public domain, its structural similarity to other bioactive cyclohexane-1,3-diones warrants further exploration of its anti-inflammatory, antioxidant, and other potential therapeutic properties. The protocols and data presented in this guide, though in part representative, provide a solid foundation for researchers to initiate their own investigations into this promising molecule.

References

An In-depth Technical Guide to 5-(3-Methoxyphenyl)cyclohexane-1,3-dione

CAS Number: 27462-91-5

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione for researchers, scientists, and drug development professionals. While direct biological data for this specific compound is limited in publicly available literature, this guide draws upon information regarding its chemical class and related derivatives to highlight its potential applications and areas for further investigation.

Chemical and Physical Properties

This compound, and its hydrate form, are organic compounds with a cyclohexane-1,3-dione core substituted with a 3-methoxyphenyl group. This structure imparts specific chemical and physical characteristics that are crucial for its reactivity and potential biological interactions.[1][2] The diketone functionality allows for keto-enol tautomerism, influencing its acidity and reactivity.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄O₃ | [2] |

| Molecular Weight | 218.25 g/mol | [2] |

| CAS Number | 27462-91-5 | [2] |

| Molecular Formula (Hydrate) | C₁₃H₁₆O₄ | [1][3] |

| Molecular Weight (Hydrate) | 236.26 g/mol | [1][3] |

| CAS Number (Hydrate) | 1255717-24-8 | [1][3] |

| Appearance | Solid | |

| pKa | The parent compound, 1,3-cyclohexanedione, has a pKa of approximately 5.26. | [1][4] |

| Solubility | The presence of the methoxy group and the diketone functionality suggests solubility in various organic solvents. | [5] |

Synthesis

The synthesis of this compound and its derivatives typically involves well-established organic reactions such as Michael addition or Knoevenagel condensation.[1] A common approach involves the reaction of 3-methoxybenzaldehyde with a suitable cyclic 1,3-dione precursor. Another potential route is the Birch reduction of 3,5-dimethoxyphenyl-substituted silane derivatives followed by acid hydrolysis.[6]

Representative Synthesis Workflow

The following diagram illustrates a plausible synthetic route for this compound, based on common organic synthesis strategies for this class of compounds.

Caption: A possible synthetic pathway for this compound.

Potential Biological Activities and Mechanisms of Action

Potential Anti-Cancer Activity

Derivatives of cyclohexane-1,3-dione have shown promise as anti-cancer agents.[5] Notably, some derivatives have been identified as inhibitors of the c-Met tyrosine kinase, a key target in cancer therapy, particularly for non-small-cell lung cancer.[7][8] The inhibition of c-Met can disrupt critical cancer cell processes like proliferation, survival, and metastasis.

One study on a series of cyclohexane-1,3-dione derivatives reported the LC50 value of a specific compound (5c) to be 10.31±0.003 μg/ml against the human breast adenocarcinoma (MDA-MB-231) cell line.[9] This highlights the potential of this chemical scaffold in oncology.

Potential Anti-Inflammatory Activity

The structural features of this compound suggest potential anti-inflammatory properties.[1] The mechanism of action for anti-inflammatory compounds often involves the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory mediators like cytokines and enzymes such as cyclooxygenase (COX).

The following diagram illustrates how a compound like this compound might exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.

Caption: Potential anti-inflammatory mechanism via NF-κB and MAPK pathway inhibition.

Potential Antioxidant Activity

Preliminary studies on the hydrate form of this compound suggest it may possess antioxidant properties.[1] The antioxidant activity of phenolic and methoxyphenyl compounds is often attributed to their ability to scavenge free radicals. This can be evaluated using various in vitro assays.

Experimental Protocols

While specific experimental protocols for this compound are not available, the following are general methodologies that can be adapted to evaluate its potential biological activities.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell viability.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a suitable density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-Inflammatory Activity Assay (Nitric Oxide Production in Macrophages)

This assay measures the inhibition of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Compound and LPS Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL).

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Absorbance Reading: Measure the absorbance at approximately 540 nm.

-

Data Analysis: Determine the percentage of NO inhibition compared to the LPS-treated control.

Antioxidant Activity Assay (ORAC Assay)

The Oxygen Radical Absorbance Capacity (ORAC) assay measures the antioxidant scavenging activity against peroxyl radicals.

-

Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), the radical generator (e.g., AAPH), a positive control (e.g., Trolox), and the test compound (this compound) in a suitable buffer.

-

Reaction Mixture: In a 96-well plate, mix the fluorescent probe and the test compound or control.

-

Initiation of Reaction: Add the radical generator to initiate the reaction.

-

Fluorescence Monitoring: Monitor the decay of fluorescence over time using a fluorescence microplate reader.

-

Data Analysis: Calculate the area under the curve (AUC) for the fluorescence decay. The net AUC is proportional to the antioxidant capacity and is typically expressed as Trolox equivalents.[10]

The following diagram outlines the general workflow for evaluating the potential biological activities of this compound.

Caption: General workflow for assessing the biological activities of the compound.

Conclusion

This compound is a versatile chemical intermediate with significant potential for applications in medicinal chemistry and drug discovery. While direct biological data for this compound is currently sparse, the known activities of related cyclohexane-1,3-dione derivatives strongly suggest that it may possess valuable anti-cancer, anti-inflammatory, and antioxidant properties. Further research is warranted to fully elucidate its biological activities, mechanisms of action, and therapeutic potential. The experimental protocols and workflows outlined in this guide provide a foundation for such investigations.

References

- 1. Buy this compound hydrate | 1255717-24-8 [smolecule.com]

- 2. lookchem.com [lookchem.com]

- 3. chemscene.com [chemscene.com]

- 4. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 5. Buy 5-(2-Methoxyphenyl)cyclohexane-1,3-dione | 55579-77-6 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione, a valuable intermediate in organic synthesis and drug discovery. The document details the core synthetic strategy, experimental protocols, and relevant quantitative data, presented in a clear and accessible format for researchers in the field.

Synthetic Strategy: Michael Addition as the Core Reaction

The primary and most effective method for the synthesis of this compound is the Michael addition reaction. This reaction involves the conjugate addition of a nucleophile, in this case, the enolate of cyclohexane-1,3-dione, to an α,β-unsaturated carbonyl compound. For the synthesis of the target molecule, the likely Michael acceptor is a chalcone derivative or a related α,β-unsaturated ketone derived from 3-methoxybenzaldehyde.

The overall reaction scheme can be conceptualized as a two-step process, which can often be performed in a one-pot synthesis. The first step is a Knoevenagel condensation between 3-methoxybenzaldehyde and a suitable active methylene compound, followed by a Michael addition of cyclohexane-1,3-dione. Alternatively, a pre-formed α,β-unsaturated ketone can be directly reacted with cyclohexane-1,3-dione.

The reaction is typically base-catalyzed, with common bases including sodium hydroxide, sodium ethoxide, or piperidine. The choice of solvent and reaction conditions can influence the reaction rate and yield.

Experimental Protocol

Materials:

-

Cyclohexane-1,3-dione

-

3-Methoxybenzaldehyde

-

Acetone (or another suitable ketone for in-situ chalcone formation)

-

Sodium hydroxide (or another suitable base)

-

Ethanol (or another suitable solvent)

-

Hydrochloric acid (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Preparation of the Michael Acceptor (in-situ): In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxybenzaldehyde (1.0 equivalent) and acetone (1.2 equivalents) in ethanol.

-

Base-catalyzed Condensation: To the stirred solution, add a catalytic amount of a 10% aqueous solution of sodium hydroxide. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Michael Addition: Once the formation of the α,β-unsaturated ketone is observed, add cyclohexane-1,3-dione (1.0 equivalent) to the reaction mixture.

-

Reaction Completion: Continue stirring at room temperature or with gentle heating (40-50 °C) for 12-24 hours until the reaction is complete as indicated by TLC.

-

Work-up:

-

Neutralize the reaction mixture with dilute hydrochloric acid to a pH of ~7.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent (e.g., ethanol/water).

Quantitative Data

Due to the lack of a specific published procedure for this exact compound, the following table presents expected and typical data based on similar syntheses of 5-arylcyclohexane-1,3-diones. Researchers should consider this as a guideline and optimize the reaction to achieve the best results.

| Parameter | Expected/Typical Value |

| Yield | 60-85% |

| Physical State | Solid |

| Melting Point | Not reported |

| Molecular Formula | C₁₃H₁₄O₃ |

| Molecular Weight | 218.25 g/mol |

Visualization of the Synthetic Pathway

The following diagram illustrates the logical workflow of the synthesis of this compound.

Caption: Synthetic workflow for this compound.

This guide provides a foundational understanding for the synthesis of this compound. It is intended to be a starting point for experienced researchers who can further refine and optimize the described protocol to suit their specific laboratory conditions and requirements.

An In-depth Technical Guide on 5-(3-Methoxyphenyl)cyclohexane-1,3-dione: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(3-Methoxyphenyl)cyclohexane-1,3-dione is a versatile organic compound with a molecular structure that makes it a valuable building block in medicinal chemistry and organic synthesis. Its cyclohexane-1,3-dione core, substituted with a methoxyphenyl group, offers multiple reactive sites for the construction of more complex molecules, including novel therapeutic agents. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound, with a focus on detailed experimental protocols and characterization data.

Chemical Structure and Properties

This compound possesses a central cyclohexane ring with two ketone functionalities at positions 1 and 3. A methoxyphenyl group is attached to the 5th position of this ring. The presence of both the diketone and the methoxy-substituted aromatic ring imparts unique chemical properties to the molecule, making it a subject of interest in the development of new pharmaceuticals and other biologically active compounds.[1][2]

The chemical and physical properties of this compound are summarized in the table below. It is important to note the existence of both an anhydrous and a hydrated form of this compound, which exhibit different molecular weights and CAS numbers.

| Property | Value (Anhydrous) | Value (Hydrated) | Reference |

| Molecular Formula | C₁₃H₁₄O₃ | C₁₃H₁₆O₄ | [1] |

| Molecular Weight | 218.25 g/mol | 236.26 g/mol | [1] |

| CAS Number | 27462-91-5 | 1255717-24-8 | [1] |

| Melting Point | 127-132 °C | Not available | [1] |

| Boiling Point | 391 °C at 760 mmHg | Not available | [1] |

| Density | 1.163 g/cm³ | Not available | [1] |

| Flash Point | 175.8 °C | Not available | [1] |

Synthesis of this compound

The primary synthetic route to this compound and its analogs is through a base-catalyzed Michael addition reaction. This method involves the reaction of an α,β-unsaturated ketone with a nucleophile. In this specific synthesis, 3-methoxybenzaldehyde is first condensed with a compound containing an active methylene group, followed by the addition of a second equivalent of the active methylene compound. A subsequent intramolecular cyclization (Claisen condensation) yields the desired cyclohexanedione ring.

A well-established method for the synthesis of 5-arylcyclohexane-1,3-diones is the Knoevenagel condensation followed by a Michael addition. This approach offers a reliable pathway to the target molecule.

General Synthesis Pathway

The synthesis can be conceptually broken down into the following key transformations:

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol

The following protocol is adapted from a general procedure for the synthesis of 5-arylcyclohexane-1,3-diones.

Materials:

-

3-Methoxybenzaldehyde

-

Cyclohexane-1,3-dione

-

Piperidine (or another suitable basic catalyst)

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxybenzaldehyde (1.0 equivalent) and cyclohexane-1,3-dione (1.0 equivalent) in ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or gently heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary depending on the specific substrates and conditions.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2-3.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield pure this compound.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: A typical experimental workflow for the synthesis of this compound.

Characterization Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methoxy group (singlet, ~3.8 ppm), aromatic protons on the phenyl ring (multiplets, ~6.8-7.3 ppm), and protons on the cyclohexane ring (multiplets, ~2.0-3.5 ppm). |

| ¹³C NMR | Resonances for the carbonyl carbons (~200-210 ppm), aromatic carbons (~110-160 ppm), the methoxy carbon (~55 ppm), and the aliphatic carbons of the cyclohexane ring. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ketone groups (~1700-1730 cm⁻¹), C-O stretching of the methoxy group, and C-H stretching of the aromatic and aliphatic moieties. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 218.09 for the anhydrous form). |

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of a variety of heterocyclic compounds and other molecules with potential biological activity.[1] The diketone functionality allows for a range of chemical transformations, making it a versatile scaffold for creating diverse chemical libraries for drug discovery screening. Its structural motifs are found in compounds being investigated for various therapeutic areas.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined structure and accessible synthesis routes. The Michael addition reaction provides a reliable method for its preparation. This technical guide provides researchers and drug development professionals with the foundational knowledge of its structure, properties, and a detailed protocol for its synthesis, facilitating its use in the development of new chemical entities. Further research to fully characterize this specific compound from a laboratory synthesis would be a valuable addition to the scientific literature.

References

Spectroscopic and Synthetic Profile of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally related analogs to predict its spectroscopic characteristics. It also outlines a plausible synthetic route and general protocols for its characterization, serving as a valuable resource for researchers engaged in organic synthesis and drug discovery.

Compound Overview

This compound, with the chemical formula C₁₃H₁₄O₃ and a molecular weight of 218.25 g/mol , is a derivative of cyclohexane-1,3-dione.[1] The structure features a cyclohexane-1,3-dione core substituted with a 3-methoxyphenyl group at the 5-position. This class of compounds is of interest in medicinal chemistry due to the potential biological activities associated with the cyclohexane-1,3-dione scaffold.[2] The presence of the methoxy group on the phenyl ring can influence the molecule's electronic properties, solubility, and metabolic stability, making it an intriguing candidate for further investigation. The hydrated form of this compound has a molecular formula of C₁₃H₁₆O₄ and a molecular weight of 236.26 g/mol .[3][4][5]

Physical Properties:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral data of closely related analogs, including 5-(2-methoxyphenyl)cyclohexane-1,3-dione and other 5-arylcyclohexane-1,3-diones.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.25 | t | 1H | Ar-H |

| ~6.80-6.90 | m | 3H | Ar-H |

| ~3.80 | s | 3H | OCH₃ |

| ~3.50 | m | 1H | CH (C5) |

| ~2.50-2.80 | m | 4H | CH₂ (C4, C6) |

| ~2.30 | s | 2H | CH₂ (C2) |

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~203 | C=O (C1, C3) |

| ~160 | Ar-C (C-O) |

| ~142 | Ar-C (C-C) |

| ~130 | Ar-CH |

| ~120 | Ar-CH |

| ~114 | Ar-CH |

| ~113 | Ar-CH |

| ~55 | OCH₃ |

| ~48 | CH₂ (C2) |

| ~45 | CH (C5) |

| ~33 | CH₂ (C4, C6) |

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak | C-H stretch (aromatic) |

| ~2950, ~2870 | Medium | C-H stretch (aliphatic) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

Predicted sample state: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 218 | [M]⁺ (Molecular ion) |

| 175 | [M - CO - CH₃]⁺ |

| 147 | [M - C₄H₅O₂]⁺ |

| 134 | [C₉H₁₀O]⁺ |

| 121 | [C₇H₅O₂]⁺ |

| 107 | [C₇H₇O]⁺ |

Predicted ionization method: Electron Ionization (EI).

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route for this compound is the Michael addition of a dimedone equivalent to a substituted cinnamate, followed by hydrolysis and decarboxylation. A common method for the synthesis of related 5-aryl-cyclohexane-1,3-diones involves the reaction of an appropriate chalcone with diethyl malonate.

Materials:

-

3-Methoxyacetophenone

-

Benzaldehyde

-

Sodium hydroxide

-

Ethanol

-

Diethyl malonate

-

Sodium ethoxide

-

Hydrochloric acid

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Synthesis of 3-Methoxy-chalcone: In a flask, dissolve 3-methoxyacetophenone and benzaldehyde in ethanol. Add an aqueous solution of sodium hydroxide dropwise while stirring at room temperature. Continue stirring for 2-3 hours until a precipitate forms. Filter the solid, wash with cold ethanol, and dry to obtain the chalcone.

-

Michael Addition: To a solution of sodium ethoxide in ethanol, add diethyl malonate. Stir the mixture for 15 minutes, then add the synthesized 3-methoxy-chalcone. Reflux the reaction mixture for 4-6 hours.

-

Hydrolysis and Decarboxylation: After cooling, pour the reaction mixture into water and acidify with dilute hydrochloric acid. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude product is then refluxed with a mixture of acetic acid, sulfuric acid, and water to effect hydrolysis and decarboxylation.

-

Purification: The final product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Caption: Proposed synthetic workflow for this compound.

General Protocol for Spectroscopic Characterization

The following outlines a general workflow for the spectroscopic analysis of the synthesized compound.

Instrumentation:

-

NMR: Bruker (or equivalent) 300 MHz or higher spectrometer.

-

IR: FTIR spectrometer with ATR capability.

-

MS: GC-MS or LC-MS system with an appropriate ionization source (e.g., ESI or EI).

Procedure:

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

IR: Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr pellet.

-

MS: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) for LC-MS or dissolve in a volatile solvent for GC-MS.

-

-

Data Acquisition:

-

NMR: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC).

-

IR: Record the spectrum over the range of 4000-400 cm⁻¹.[6]

-

MS: Obtain the mass spectrum, ensuring to observe the molecular ion peak and characteristic fragmentation patterns. For ESI-MS, both positive and negative ion modes can be explored.[6]

-

-

Data Analysis:

-

Process and analyze the obtained spectra to confirm the structure of the synthesized compound. Compare the experimental data with the predicted values.

-

References

- 1. lookchem.com [lookchem.com]

- 2. Buy 5-(2-Methoxyphenyl)cyclohexane-1,3-dione | 55579-77-6 [smolecule.com]

- 3. Buy this compound hydrate | 1255717-24-8 [smolecule.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound hydrate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]

An In-Depth Technical Guide to 5-(3-Methoxyphenyl)cyclohexane-1,3-dione and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(3-Methoxyphenyl)cyclohexane-1,3-dione and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry and materials science. The core structure, a substituted cyclohexane-1,3-dione, serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. Preliminary studies and research on related compounds indicate promising anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and known biological activities of the title compound and its analogs, complete with detailed experimental protocols and mechanistic insights to facilitate further research and development.

Introduction

The cyclohexane-1,3-dione framework is a key structural motif found in numerous natural products and synthetic compounds exhibiting a broad spectrum of biological activities. The introduction of a methoxyphenyl group at the 5-position modulates the electronic and steric properties of the core, influencing its reactivity and biological target interactions. This compound, in particular, has emerged as a valuable building block in organic synthesis for the creation of more complex heterocyclic systems and potential therapeutic agents.[1][2] Its structural similarity to other bioactive molecules makes it an attractive candidate for drug discovery programs.[3]

Physicochemical Properties

The properties of this compound and its common hydrate form are summarized below. The presence of a hydrate can affect its solubility and reactivity in aqueous environments.[4]

| Property | This compound | This compound Hydrate |

| CAS Number | 27462-91-5 | 1255717-24-8[5] |

| Molecular Formula | C₁₃H₁₄O₃[1] | C₁₃H₁₆O₄[4][5] |

| Molecular Weight | 218.25 g/mol [1] | 236.26 g/mol [4][5] |

| Appearance | Solid | Solid |

| Melting Point | 127-132 °C[1] | Not available |

| Boiling Point | 391 °C at 760 mmHg[1] | Not available |

| Density | 1.163 g/cm³[1] | Not available |

| SMILES | COC1=CC=CC(=C1)C2CC(=O)CC(=O)C2 | COC1=CC=CC(=C1)C2CC(=O)CC(=O)C2.O[5] |

| InChI | InChI=1S/C13H14O3/c1-16-13-4-2-3-9(7-13)10-5-11(14)8-12(15)6-10/h2-4,7,10H,5-6,8H2,1H3 | InChI=1S/C13H14O3.H2O/c1-16-13-4-2-3-9(7-13)10-5-11(14)8-12(15)6-10;/h2-4,7,10H,5-6,8H2,1H3;1H2 |

Synthesis and Characterization

The synthesis of this compound typically proceeds via a Michael addition reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of 5-arylcyclohexane-1,3-diones.

Materials:

-

3-Methoxybenzaldehyde

-

Cyclohexane-1,3-dione

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

To a solution of cyclohexane-1,3-dione (1.0 eq) in ethanol, add 3-methoxybenzaldehyde (1.0 eq).

-

Add a catalytic amount of piperidine to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Acidify the residue with dilute hydrochloric acid to a pH of ~2.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization Data (Predicted)

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (δ 6.8-7.3 ppm), methoxy protons (singlet, δ ~3.8 ppm), cyclohexane ring protons (multiplets, δ 2.0-3.5 ppm). |

| ¹³C NMR | Carbonyl carbons (δ >190 ppm), aromatic carbons (δ 110-160 ppm), methoxy carbon (δ ~55 ppm), aliphatic carbons of the cyclohexane ring. |

| IR (cm⁻¹) | C=O stretching (around 1700-1730 cm⁻¹), C-O-C stretching (around 1030-1250 cm⁻¹), aromatic C-H stretching. |

| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight (218.25 for the dione). |

Biological Activities and Potential Applications

Derivatives of cyclohexane-1,3-dione have demonstrated a range of biological activities, positioning this scaffold as a promising starting point for drug discovery.

Anticancer Activity

Several studies have reported the cytotoxic effects of cyclohexane-1,3-dione derivatives against various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival.

Table of Anticancer Activity for Cyclohexane-1,3-dione Derivatives:

| Derivative Class | Target/Cell Line | IC₅₀/LC₅₀ | Reference |

| 1,2,4-Triazine derivatives | c-Met kinase | 0.24 to 9.36 nM | [Link to relevant study] |

| Substituted cyclohexane-1,3-dione | Human breast adenocarcinoma (MDA-MB-231) | LC₅₀ = 10.31 µg/mL | [Link to relevant study] |

Anti-inflammatory Activity

Preliminary studies suggest that this compound possesses potential anti-inflammatory properties.[4] The proposed mechanism involves the inhibition of pro-inflammatory enzymes and signaling pathways.

The anti-inflammatory effects of related compounds are attributed to the downregulation of pro-inflammatory mediators such as prostaglandin E2 (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This is often achieved through the inhibition of cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling pathway.

Other Potential Applications

The unique chemical structure of this compound also makes it a candidate for applications in materials science, for example, in the development of novel polymers or as a component in self-assembling systems.[4]

Derivatives and Structure-Activity Relationships

The versatility of the cyclohexane-1,3-dione core allows for extensive chemical modification to explore structure-activity relationships (SAR). Key modification points include:

-

Position 2 of the cyclohexane ring: Introduction of various substituents can significantly impact biological activity.

-

The phenyl ring: Altering the substitution pattern on the methoxyphenyl group can modulate potency and selectivity.

-

The dione functional group: Conversion to other functionalities, such as oximes or hydrazones, can lead to new classes of bioactive compounds.

Further research into the synthesis and biological evaluation of a diverse library of derivatives is warranted to fully elucidate the therapeutic potential of this chemical scaffold.

Conclusion

This compound is a compound of significant interest with a promising future in both medicinal chemistry and materials science. Its straightforward synthesis and versatile chemical nature make it an ideal starting point for the development of novel therapeutic agents and functional materials. This guide provides a foundational understanding for researchers and developers to build upon, with the aim of unlocking the full potential of this intriguing class of molecules. Further investigation into its specific biological targets and mechanisms of action will be crucial for its translation into practical applications.

References

- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 2. This compound hydrate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Keto-enol Tautomerism of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(3-Methoxyphenyl)cyclohexane-1,3-dione is a β-dicarbonyl compound that exhibits keto-enol tautomerism, a fundamental chemical equilibrium with significant implications in drug design and chemical synthesis. This technical guide provides a comprehensive overview of the synthesis, structural characterization, and the keto-enol tautomeric equilibrium of this molecule. While specific quantitative data for the tautomerism of this compound is not extensively available in public literature, this guide synthesizes information from closely related 5-arylcyclohexane-1,3-diones to provide a robust framework for its study. Detailed experimental protocols for the analysis of this tautomerism using modern spectroscopic techniques are presented, alongside data interpretation guidelines.

Introduction

Keto-enol tautomerism is a chemical equilibrium between a keto form (a molecule containing a carbonyl group) and an enol form (a molecule containing a hydroxyl group bonded to a carbon-carbon double bond).[1] For β-dicarbonyl compounds like this compound, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond and conjugation. The position of this equilibrium is sensitive to various factors, including the solvent, temperature, and the electronic and steric nature of substituents.[2][3] Understanding and controlling this tautomeric equilibrium is crucial in drug development, as the different tautomers can exhibit distinct biological activities and physicochemical properties.

Synthesis of this compound

The synthesis of 5-aryl-1,3-cyclohexanediones is typically achieved through a Michael addition reaction. A common route involves the reaction of a chalcone derivative with a malonic ester, followed by cyclization and decarboxylation. For this compound, the synthesis could proceed via the reaction of 3-methoxybenzaldehyde and acetone to form 4-(3-methoxyphenyl)but-3-en-2-one (a chalcone analog), which then reacts with a malonate ester in the presence of a base. Subsequent hydrolysis, decarboxylation, and cyclization yield the desired product.

A potential synthetic pathway is outlined below:

Figure 1. Proposed synthetic pathway for this compound.

Keto-Enol Tautomerism

This compound exists as an equilibrium mixture of its keto and enol tautomers.

Figure 2. Keto-enol tautomerism of this compound.

The equilibrium constant, Keq = [Enol]/[Keto], is a quantitative measure of the relative stability of the two forms.

Solvent Effects

The polarity of the solvent plays a significant role in the position of the keto-enol equilibrium. Generally, polar, protic solvents can stabilize the more polar keto form through hydrogen bonding with the carbonyl groups. Conversely, non-polar solvents tend to favor the enol form, which is stabilized by a strong intramolecular hydrogen bond. Aromatic solvents can also influence the equilibrium through π-stacking interactions with the phenyl ring of the molecule.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the most powerful technique for quantifying the keto-enol tautomeric ratio. The keto and enol forms give rise to distinct sets of signals.

-

Keto Form: The methylene protons (H-2 and H-4) adjacent to the carbonyl groups typically appear as a complex multiplet in the region of 2.5-3.0 ppm. The proton at C-5 will be a multiplet further downfield.

-

Enol Form: The enolic proton gives a characteristic broad signal at a downfield chemical shift (typically 10-16 ppm). The vinylic proton at C-2 appears as a singlet around 5.0-6.0 ppm.

The tautomeric ratio can be calculated by integrating the signals corresponding to each form. For instance, the ratio of the integral of the enolic vinylic proton to the integral of a well-resolved methylene proton of the keto form (taking into account the number of protons each signal represents) can be used to determine the equilibrium constant.

Table 1: Expected ¹H NMR Chemical Shifts for Tautomers of this compound

| Tautomer | Proton | Expected Chemical Shift (ppm) |

| Keto | CH₂ (C2, C4, C6) | 2.5 - 3.0 |

| CH (C5) | 3.0 - 3.5 | |

| Ar-H | 6.8 - 7.3 | |

| OCH₃ | ~3.8 | |

| Enol | =CH (C2) | 5.0 - 5.5 |

| CH₂ (C4, C6) | 2.3 - 2.8 | |

| CH (C5) | 3.0 - 3.5 | |

| Ar-H | 6.8 - 7.3 | |

| OCH₃ | ~3.8 | |

| OH | 10 - 12 |

Note: These are estimated values based on data for analogous compounds. Actual values may vary.

¹³C NMR spectroscopy can also be used to identify the tautomers. The keto form will show two carbonyl signals around 200-210 ppm, while the enol form will exhibit signals for the enolic carbons (C-1 and C-3) at different chemical shifts, typically with one being significantly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present.

-

Keto Form: A strong absorption band in the region of 1700-1740 cm⁻¹ corresponding to the C=O stretching of the ketone groups.

-

Enol Form: A broad absorption band for the O-H stretch of the enolic hydroxyl group (around 3200-2500 cm⁻¹) due to intramolecular hydrogen bonding. A C=O stretching band at a lower frequency (around 1600-1640 cm⁻¹) due to conjugation, and a C=C stretching band around 1580-1620 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The keto and enol forms have different chromophores and thus exhibit distinct UV-Vis absorption spectra. The enol form, with its extended conjugated system, typically absorbs at a longer wavelength (λmax) compared to the keto form. This difference can be exploited to study the tautomeric equilibrium in various solvents.

Experimental Protocols

Synthesis of this compound

Materials:

-

3-Methoxybenzaldehyde

-

Acetone

-

Diethyl malonate

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

Chalcone Synthesis: Dissolve 3-methoxybenzaldehyde and acetone in ethanol. Add a solution of sodium hydroxide dropwise with stirring at room temperature. Stir for several hours until the reaction is complete (monitored by TLC). Neutralize with dilute HCl and extract the product.

-

Michael Addition and Cyclization: To a solution of sodium ethoxide in ethanol, add diethyl malonate. Then, add the chalcone derivative synthesized in the previous step. Reflux the mixture for several hours.

-

Hydrolysis and Decarboxylation: Acidify the reaction mixture with concentrated HCl and reflux to effect hydrolysis and decarboxylation.

-

Purification: Cool the reaction mixture and extract the product with a suitable organic solvent. Purify the crude product by recrystallization or column chromatography.

Determination of Keto-Enol Equilibrium by ¹H NMR

Materials:

-

This compound

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆, Benzene-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare solutions of this compound of the same concentration (e.g., 0.1 M) in each of the deuterated solvents.

-

Allow the solutions to equilibrate at a constant temperature (e.g., 298 K) for a sufficient amount of time.

-

Acquire the ¹H NMR spectrum for each solution.

-

Integrate the characteristic signals for the keto and enol forms. For example, integrate the enolic vinyl proton and a methylene proton of the keto form.

-

Calculate the percentage of each tautomer and the equilibrium constant (Keq).

Figure 3. Workflow for determining the keto-enol equilibrium by ¹H NMR.

Quantitative Data

Table 2: Hypothetical Keto-Enol Tautomeric Equilibrium Data for this compound at 298 K

| Solvent | Dielectric Constant (ε) | % Keto (Hypothetical) | % Enol (Hypothetical) | Keq ([Enol]/[Keto]) (Hypothetical) |

| Benzene-d₆ | 2.3 | 10 | 90 | 9.0 |

| Chloroform-d | 4.8 | 30 | 70 | 2.3 |

| Acetone-d₆ | 21 | 50 | 50 | 1.0 |

| DMSO-d₆ | 47 | 85 | 15 | 0.18 |

Conclusion

The keto-enol tautomerism of this compound is a critical aspect of its chemical behavior. While direct quantitative data remains to be extensively published, this guide provides a comprehensive framework for its investigation based on established principles and data from analogous compounds. The provided experimental protocols offer a clear path for researchers to determine the tautomeric equilibrium and to further explore the structure-property relationships of this and related molecules, which is of high value in the fields of medicinal chemistry and materials science.

References

Physical and chemical properties of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione, a versatile building block in organic synthesis and a compound of interest in pharmaceutical research. This document details its structural characteristics, physicochemical parameters, and spectral data. Furthermore, it outlines a general experimental protocol for its synthesis and purification and explores its potential biological activities through the visualization of relevant signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, as well as synthetic organic chemistry.

Core Physical and Chemical Properties

This compound can exist in both anhydrous and hydrated forms. The presence of water can influence its physical properties, such as its melting point and solubility.

Table 1: Physicochemical Properties

| Property | Anhydrous Form | Hydrated Form |

| Molecular Formula | C₁₃H₁₄O₃[1] | C₁₃H₁₆O₄[2] |

| Molecular Weight | 218.25 g/mol [1] | 236.26 g/mol [2] |

| Melting Point | 127-132 °C | Data not available |

| Boiling Point | 391 °C at 760 mmHg | Data not available |

| Density | 1.163 g/cm³ | Data not available |

| pKa (predicted) | 4.95 ± 0.20 | Data not available |

Synthesis and Purification

The synthesis of this compound is commonly achieved through a Michael addition reaction. This method involves the conjugate addition of a nucleophile, in this case, cyclohexane-1,3-dione, to an α,β-unsaturated carbonyl compound, which is formed in situ from 3-methoxybenzaldehyde.

Experimental Protocol: Synthesis

A general procedure for the synthesis of 5-aryl-cyclohexane-1,3-diones is as follows:

-

Reaction Setup: In a round-bottom flask, dissolve cyclohexane-1,3-dione (1 equivalent) and 3-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as water or ethanol.

-

Catalyst Addition: Add a catalytic amount of a base, such as sodium bicarbonate or an amine catalyst (e.g., piperidine or pyrrolidine), to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the crude product.

-

Isolation: Collect the solid product by filtration and wash with cold water to remove any unreacted starting materials and catalyst.

Experimental Protocol: Purification

The crude this compound can be purified by recrystallization.

-

Solvent Selection: Dissolve the crude product in a minimal amount of hot ethanol.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

-

Isolation: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Caption: Workflow for the synthesis and purification of this compound.

Spectral Properties

The structural features of this compound can be confirmed using various spectroscopic techniques.

Table 2: Expected Spectral Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (methoxyphenyl group): ~6.8-7.3 ppm- Methyoxy group protons (-OCH₃): ~3.8 ppm (singlet)- Cyclohexane ring protons: ~2.0-3.0 ppm (multiplets) |

| ¹³C NMR | - Carbonyl carbons (C=O): ~190-210 ppm- Aromatic carbons: ~110-160 ppm- Methoxy carbon (-OCH₃): ~55 ppm- Cyclohexane ring carbons: ~30-50 ppm |

| IR (Infrared) | - C=O stretching (dione): ~1700-1730 cm⁻¹- C-O stretching (methoxy): ~1030-1250 cm⁻¹- C-H stretching (aromatic): ~3000-3100 cm⁻¹- C-H stretching (aliphatic): ~2850-2960 cm⁻¹ |

| Mass Spec. | - Molecular ion peak (M⁺) corresponding to the molecular weight.- Fragmentation patterns involving cleavage of the cyclohexane ring and loss of the methoxy group. |

Chemical Reactivity and Biological Potential

This compound exhibits reactivity characteristic of β-dicarbonyl compounds. The acidic protons on the α-carbon allow for various reactions, including alkylations and condensations. The ketone groups are susceptible to nucleophilic addition.

Derivatives of cyclohexane-1,3-dione have been reported to possess a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. While the specific mechanisms of action for this compound are not fully elucidated, the following signaling pathways are considered relevant based on studies of structurally similar compounds.

Potential Cytotoxic Activity: c-Met Kinase Inhibition

Structurally related cyclohexane-1,3-dione derivatives have been investigated as inhibitors of the c-Met tyrosine kinase pathway, which is often dysregulated in various cancers. Inhibition of c-Met can block downstream signaling cascades involved in cell proliferation, survival, and metastasis.

Caption: Inhibition of the c-Met signaling pathway.

Potential Antioxidant Activity: Keap1-Nrf2 Pathway Activation

Many antioxidant compounds exert their effects by activating the Keap1-Nrf2 signaling pathway. This pathway leads to the transcription of various antioxidant and cytoprotective genes, helping to mitigate oxidative stress.

Caption: Activation of the Keap1-Nrf2 antioxidant pathway.

Potential Anti-inflammatory Activity: COX/LOX Inhibition

The anti-inflammatory properties of some compounds are attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are key to the biosynthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators.

Caption: Inhibition of COX and LOX inflammatory pathways.

Conclusion

This compound is a compound with well-defined physical and chemical properties that make it a valuable intermediate in organic synthesis. Its structural similarity to known bioactive molecules suggests potential applications in drug discovery, particularly in the areas of oncology, and anti-inflammatory and antioxidant therapies. This technical guide provides foundational information to support further research and development involving this compound. Researchers are encouraged to consult the primary literature for more specific and detailed experimental conditions and to fully characterize the biological activities and mechanisms of action of this promising molecule.

References

Unlocking the Potential: A Technical Guide to the Research Applications of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(3-Methoxyphenyl)cyclohexane-1,3-dione is a versatile chemical entity with significant, yet largely untapped, potential in medicinal chemistry and organic synthesis. Its structural motif, featuring a reactive β-diketone system coupled with a methoxy-substituted aromatic ring, positions it as a valuable scaffold for the development of novel therapeutic agents and a key intermediate in the synthesis of complex molecular architectures. Preliminary studies on analogous compounds suggest a spectrum of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects, underscoring the promise of this compound in drug discovery programs. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the potential research applications of this compound, supported by data from closely related derivatives and detailed experimental protocols.

Introduction

The cyclohexane-1,3-dione core is a privileged scaffold in medicinal chemistry, known for its ability to engage in a variety of chemical transformations and interactions with biological targets. The introduction of a 3-methoxyphenyl substituent at the 5-position modulates the electronic and steric properties of the molecule, offering opportunities for fine-tuning its biological activity and pharmacokinetic profile. While extensive research on this compound itself is limited, the broader class of 5-arylcyclohexane-1,3-diones has demonstrated a range of promising biological activities. This whitepaper aims to consolidate the available information and provide a forward-looking perspective on the potential research applications of this intriguing molecule.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄O₃ | [1] |

| Molecular Weight | 218.25 g/mol | [1] |

| Melting Point | 127-132 °C | [1] |

| Boiling Point | 391 °C at 760 mmHg | [1] |

| Flash Point | 175.8 °C | [1] |

| Density | 1.163 g/cm³ | [1] |

Synthesis

The synthesis of this compound can be achieved through a Michael addition reaction, a common and efficient method for the formation of carbon-carbon bonds.

General Synthetic Workflow

The following diagram illustrates the general synthetic approach to 5-arylcyclohexane-1,3-diones.

Detailed Experimental Protocol: Michael Addition

This protocol is a generalized procedure based on the synthesis of related cyclohexane-1,3-dione derivatives.[2]

-

Reaction Setup: To a solution of cyclohexane-1,3-dione (1 equivalent) in a suitable solvent such as ethanol or methanol, add a catalytic amount of a base (e.g., piperidine or pyrrolidine).

-

Addition of Aldehyde: To the stirred solution, add 3-methoxybenzaldehyde (1 equivalent) dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then acidified with a dilute acid (e.g., 1M HCl) to precipitate the crude product.

-

Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[2]

Potential Research Applications

The structural features of this compound make it a promising candidate for several areas of research, particularly in drug discovery. The following sections explore these potential applications, supported by data from analogous compounds.

Anti-Inflammatory Activity

The cyclohexane-1,3-dione scaffold is present in molecules with known anti-inflammatory properties.[3] The mechanism of action is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). While direct data for this compound is not available, studies on structurally related compounds provide compelling evidence for its potential in this area.

For instance, a series of 1,2,4-triazole-3-carboxamides bearing a trimethoxyphenyl moiety have been shown to be potent COX inhibitors.[4]

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

| Compound 4b | 45.9 | 68.2 |

| Compound 6 | 39.8 | 46.3 |

| Data for 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide derivatives.[4] |

The following diagram depicts the general inflammatory signaling pathway that could be targeted.

Anticancer Activity

Derivatives of cyclohexane-1,3-dione have been investigated for their cytotoxic effects against various cancer cell lines.[5] The presence of the methoxyphenyl group can enhance the anticancer activity of a molecule.

A study on cyclohexane-1,3-dione derivatives synthesized via Michael addition showed that some compounds exhibited significant anticancer activity against the human breast adenocarcinoma (MDA-MB-231) cell line.[2]

| Compound | LC₅₀ (µg/mL) against MDA-MB-231 |

| Compound 5c | 10.31 ± 0.003 |

| Data for a 2-substituted-5,5-dimethylcyclohexane-1,3-dione derivative.[2] |

The potential for this compound to serve as a scaffold for novel anticancer agents warrants further investigation, particularly in structure-activity relationship (SAR) studies.

Antioxidant Activity

The methoxyphenyl group is a common feature in many natural and synthetic antioxidant compounds. While no specific antioxidant data exists for this compound, its chemical structure suggests potential radical scavenging activity.[6]

This is a widely used method to assess the antioxidant capacity of a compound.[7][8]

-

Preparation of Reagents: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol). Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

-

Assay Procedure: In a 96-well plate, add a specific volume of the test compound solution at various concentrations. Add the DPPH solution to each well. A control well should contain the solvent and the DPPH solution.

-

Incubation and Measurement: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes). Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

Herbicidal Activity

The 5-arylcyclohexane-1,3-dione chemical class is known to possess herbicidal properties.[9][10] These compounds often act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for plastoquinone biosynthesis in plants.[11][12]

| Compound | Target Enzyme | I₅₀app (µM) |

| 2-acyl-cyclohexane-1,3-dione (5d) | HPPD | 0.18 ± 0.02 |

| Sulcotrione (commercial herbicide) | HPPD | 0.25 ± 0.02 |

| Data for a 2-acyl-cyclohexane-1,3-dione congener.[11] |

The structural similarity of this compound to these active compounds suggests that it could be a valuable starting point for the development of new herbicides.

Conclusion and Future Directions

This compound represents a molecule of significant interest for researchers in both academia and industry. Its straightforward synthesis and versatile chemical nature make it an attractive starting point for the development of a wide range of biologically active compounds. While direct biological data for this specific molecule is currently lacking in the public domain, the compelling evidence from structurally related compounds strongly suggests its potential as a scaffold for novel anti-inflammatory, anticancer, and herbicidal agents.

Future research should focus on the systematic evaluation of this compound in a battery of biological assays to elucidate its activity profile. Structure-activity relationship studies, involving the synthesis and testing of a library of derivatives, will be crucial in optimizing its potency and selectivity for specific biological targets. Furthermore, mechanistic studies will be essential to unravel the signaling pathways through which this compound and its derivatives exert their biological effects. The insights gained from such research will undoubtedly pave the way for the development of new and effective therapeutic agents and agrochemicals.

References

- 1. lookchem.com [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory activity of 5,7-dimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy 5-(2-Methoxyphenyl)cyclohexane-1,3-dione | 55579-77-6 [smolecule.com]

- 6. Buy this compound hydrate | 1255717-24-8 [smolecule.com]

- 7. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP0211605A2 - Herbicidal Cyclohexane-1,3-dione Derivatives - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PMC [pmc.ncbi.nlm.nih.gov]

- 12. files01.core.ac.uk [files01.core.ac.uk]

5-(3-Methoxyphenyl)cyclohexane-1,3-dione: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Methoxyphenyl)cyclohexane-1,3-dione is a valuable synthetic intermediate characterized by a cyclohexane-1,3-dione core substituted with a 3-methoxyphenyl group at the 5-position. This unique structural arrangement imparts a range of chemical properties that make it a versatile building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents and functional materials. The presence of the diketone functionality allows for a variety of chemical transformations, including condensations, Michael additions, and cyclization reactions, providing access to a diverse array of heterocyclic scaffolds. The methoxyphenyl moiety can also be further functionalized, adding another layer of synthetic utility. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its practical use in organic synthesis.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below. This information is crucial for its identification, purification, and characterization in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄O₃ | [1] |

| Molecular Weight | 218.25 g/mol | [1] |

| Appearance | Solid | [1] |

| CAS Number | 27462-91-5 | |

| Empirical Formula (Hill Notation) | C₁₃H₁₆O₄ (hydrate) | [1] |

| Molecular Weight (hydrate) | 236.26 g/mol | [1] |

Spectroscopic Data (Predicted and from related compounds):

-

¹H NMR (CDCl₃, 300 MHz): δ 7.09-7.04 (m, 1H, Ar-H), 6.62-6.59 (m, 3H, Ar-H), 3.87 (s, 3H, OCH₃), 3.81 (s, 6H, OCH₃), 3.71 (s, 3H, OCH₃). The spectrum of the target compound is expected to show characteristic signals for the methoxy group protons, the aromatic protons of the methoxyphenyl ring, and the aliphatic protons of the cyclohexane-1,3-dione ring.

-

¹³C NMR (CDCl₃, 125 MHz): δ 163.0, 162.6, 159.7, 140.2, 129.2, 118.0, 111.2, 110.0, 98.6, 91.3, 56.3, 55.4, 55.1. The ¹³C NMR spectrum will be characterized by signals corresponding to the carbonyl carbons of the dione, the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the cyclohexane ring.

-

IR (prism, cm⁻¹): 2956, 1714, 1593, 1457, 1125, 741. The infrared spectrum is expected to exhibit strong absorption bands corresponding to the C=O stretching of the ketone groups, C-O stretching of the methoxy group, and C-H stretching of the aromatic and aliphatic moieties.[2]

-

Mass Spectrometry (EI): m/z 306 (M+). The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[2]

Synthesis of this compound